![molecular formula C11H11ClN2O2 B2426801 N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide CAS No. 2411257-79-7](/img/structure/B2426801.png)
N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide
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Description
Molecular Structure Analysis
The molecular structure of “N-(1,2-Benzoxazol-3-ylmethyl)prop-2-enamide” is C11H10N2O2. For a related compound, “1-(1,2-Benzoxazol-3-yl)-N-(2 H 3)methylmethanesulfonamide”, the molecular formula is C9H7D3N2O3S .Physical And Chemical Properties Analysis
The molecular weight of “N-(1,2-Benzoxazol-3-ylmethyl)prop-2-enamide” is 202.213. For “1-(1,2-Benzoxazol-3-yl)-N-(2 H 3)methylmethanesulfonamide”, the molecular weight is 229.271 Da .Future Directions
The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
properties
IUPAC Name |
N-(1,2-benzoxazol-3-ylmethyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(12)11(15)13-6-9-8-4-2-3-5-10(8)16-14-9/h2-5,7H,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJBZLTEAYUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide |
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